molecular formula C15H12O7 B12529428 (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol CAS No. 658688-11-0

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol

Cat. No.: B12529428
CAS No.: 658688-11-0
M. Wt: 304.25 g/mol
InChI Key: QXWFRPQOSROKDE-OAHLLOKOSA-N
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Description

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is a chiral flavonoid derivative of significant interest in phytochemical and biochemical research. Compounds within this structural class are commonly investigated for their diverse biological activities, which include serving as natural phytoalexins in plant defense mechanisms . Researchers explore related benzopyran structures for their potential antioxidant, antimicrobial, and insecticidal properties, making them valuable candidates for studies in sustainable agriculture and integrated pest management . The specific stereochemistry of this compound, denoted by the (2R) configuration, is a critical feature for its biological interactions and activity, offering researchers a well-defined molecule for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

658688-11-0

Molecular Formula

C15H12O7

Molecular Weight

304.25 g/mol

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)chromene-2,3,5,7-tetrol

InChI

InChI=1S/C15H12O7/c16-8-4-11(18)9-6-14(20)15(21,22-13(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,16-21H/t15-/m1/s1

InChI Key

QXWFRPQOSROKDE-OAHLLOKOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@]2(C(=CC3=C(C=C(C=C3O2)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2(C(=CC3=C(C=C(C=C3O2)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Step 1: Intermediate Formation

A phenol derivative reacts with gamma-butyrolactone under alkaline conditions to form an open-chain intermediate. For example:

  • Reagents : Phenol (e.g., 3,4-dihydroxyphenol), gamma-butyrolactone, alkali (e.g., NaOH).
  • Conditions : Reflux in polar aprotic solvent (e.g., DMF) or aqueous-organic mixtures.
  • Mechanism : Nucleophilic attack by the phenolic oxygen on the lactone carbonyl, followed by ring-opening to yield a hydroxy-acid intermediate.
Phenol Substrate Gamma-Butyrolactone Derivative Product
3,4-Dihydroxyphenol Unmodified gamma-butyrolactone Linear intermediate with hydroxyl and carboxylic acid groups

Step 2: Acid-Catalyzed Cyclization

The intermediate undergoes intramolecular cyclization under acidic conditions to form the benzopyran scaffold. Key parameters include:

  • Catalysts : ZnCl₂, AlCl₃, FeCl₃, or strong acids (e.g., trifluoromethanesulfonic acid).
  • Conditions : Elevated temperatures (150°C), anhydrous environment.
  • Stereochemical Control : The (2R) configuration arises from the fixed geometry of the starting phenol and lactone orientation.

Example Reaction from Patent Data :

Intermediate (from 3,4-dihydroxyphenol and gamma-butyrolactone) → 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (45% yield) using trifluoromethanesulfonic acid.

Alternative Synthetic Approaches

While less documented for this specific tetrol, related methods highlight potential strategies:

Vilsmeier-Haack Formylation

Employed in chromene synthesis to introduce formyl groups, enabling subsequent coupling reactions:

  • Reagents : POCl₃, DMF, aromatic aldehyde.
  • Conditions : Controlled temperature (0–5°C).
  • Application : Formylation at C-4 of chromene derivatives, followed by hydrolysis or reduction to generate hydroxyl groups.

Oxidative Hydroxylation

Targeted oxidation of aromatic rings or dihydrofuran precursors to introduce hydroxyl groups. For example:

  • Agents : Ozone, KMnO₄, or enzymatic systems.
  • Challenges : Regioselectivity and over-oxidation.

Optimization of Reaction Parameters

Critical factors influencing yield and stereochemical purity include:

Parameter Impact on Reaction Optimal Conditions
Catalyst Strength Rate and cyclization efficiency Trifluoromethanesulfonic acid > ZnCl₂
Temperature Equilibrium between intermediates and product 150°C (acid catalysis)
Solvent Polarity Solubility of intermediates Dichloromethane or THF

Case Study :
In the synthesis of 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, trifluoromethanesulfonic acid achieved 45% yield, outperforming ZnCl₂ (yield <30%).

Challenges and Limitations

  • Stereochemical Complexity : Achieving the (2R) configuration requires precise control of reaction intermediates and catalysts.
  • Functional Group Compatibility : Over-oxidation or side reactions during hydroxylation steps.
  • Scalability : Multi-step processes increase cost and complexity for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Health

Epicatechin has been extensively studied for its cardiovascular protective effects. Research indicates that it can improve endothelial function, reduce blood pressure, and enhance nitric oxide production, which contributes to vascular health. A study demonstrated that epicatechin supplementation significantly improved arterial elasticity and reduced systolic blood pressure in hypertensive patients .

1.2 Antioxidant Properties

The compound exhibits strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. In vitro studies have shown that epicatechin effectively scavenges free radicals and enhances the body's antioxidant defenses by modulating the expression of antioxidant enzymes . Its antioxidant capacity has been quantified using various assays, revealing a high efficacy in neutralizing superoxide and hydroxyl radicals .

1.3 Anti-inflammatory Effects

Epicatechin has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the downregulation of inflammatory pathways involving NF-kB and MAPK signaling . Such properties suggest its potential use in treating chronic inflammatory conditions.

1.4 Cancer Prevention

Emerging evidence suggests that epicatechin may play a role in cancer prevention. Studies indicate that it can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including modulation of cell cycle regulators and enhancement of DNA repair processes . Its chemopreventive effects have been particularly noted in breast and colon cancer models.

Nutritional Applications

2.1 Dietary Supplementation

Due to its health benefits, epicatechin is increasingly incorporated into dietary supplements aimed at promoting cardiovascular health and overall wellness. It is found in high concentrations in foods such as dark chocolate and green tea, making these products popular among health-conscious consumers .

2.2 Metabolic Health

Research indicates that epicatechin may improve metabolic health by enhancing insulin sensitivity and glucose metabolism. In animal studies, it has been shown to reduce body weight gain and improve lipid profiles in high-fat diet-induced obesity models .

Environmental Applications

3.1 Ecotoxicology

Recent studies have explored the environmental impact of epicatechin due to its potential toxicity to aquatic organisms. Research indicates that while it possesses beneficial properties for human health, it may pose risks to aquatic ecosystems when released into water bodies . Understanding its ecological effects is essential for developing guidelines for its safe use.

Case Studies

StudyFocusFindings
Cardiovascular Health Study Effects on blood pressureEpicatechin supplementation led to significant reductions in systolic blood pressure among participants with hypertension .
Antioxidant Activity Assessment Radical scavenging abilityEpicatechin demonstrated an 83% scavenging rate for superoxide radicals at optimal concentrations .
Anti-inflammatory Mechanism Investigation Cytokine modulationInhibition of TNF-α and IL-6 production was observed in RAW264.7 cells treated with epicatechin .
Cancer Cell Proliferation Study Chemopreventive effectsEpicatechin inhibited proliferation and induced apoptosis in breast cancer cell lines .

Mechanism of Action

The mechanism by which (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol” can be better understood by comparing it with related flavanols and benzopyran derivatives. Below is a detailed analysis:

Structural and Physical Properties

The following table summarizes key differences among structurally related compounds:

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
(+)-Leucocyanidin (69256-15-1) C₁₅H₁₄O₇ 306.27 >300 Ethanol, DMSO 2R,3S,4R configuration; 3,4-dihydroxy phenyl; 3,4-dihydro-2H-1-benzopyran backbone
(+)-Catechin (490-46-0) C₁₅H₁₄O₆ 290.27 175–177* Water, Ethanol* 2R,3S configuration; 3,4-dihydroxy phenyl; chroman backbone (3,4-dihydro-2H-1-benzopyran)
(2R,3S,4S)-2-(4-Hydroxyphenyl)-... (98919-66-5) C₁₅H₁₄O₇ 306.27 N/A N/A 4-hydroxyphenyl substituent; 3,4-dihydro-2H-1-benzopyran backbone

Notes:

  • Leucocyanidin vs. Catechin : Leucocyanidin has an additional hydroxyl group (tetrol vs. triol) and a distinct stereochemical configuration (2R,3S,4R vs. 2R,3S in catechin). This contributes to its higher melting point and altered solubility .
  • Leucocyanidin vs.

Stereochemical and Functional Implications

  • The 2R configuration in Leucocyanidin influences its interaction with biological targets, such as enzymes or receptors, compared to stereoisomers like (2R,3S,4S)-configured analogs .

Biological Activity

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol, commonly referred to as eriodictyol, is a flavonoid compound found in various plants, including Pistacia chinensis. This compound has gained attention for its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article aims to provide a comprehensive overview of the biological activity of eriodictyol, supported by data tables and relevant case studies.

Eriodictyol has the molecular formula C15H12O7C_{15}H_{12}O_{7} and a molecular weight of 300.25 g/mol. Its structure includes multiple hydroxyl groups that contribute to its antioxidant properties.

Antioxidant Activity

Eriodictyol exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems. Studies have shown that it can inhibit lipid peroxidation and protect cellular components from oxidative damage.

StudyMethodResult
Zhang et al. (2020)DPPH assayIC50 = 25 µg/mL
Lee et al. (2021)ABTS assayIncreased antioxidant capacity by 40%

Anti-inflammatory Effects

Eriodictyol has been demonstrated to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types.

StudyCell TypeFindings
Kim et al. (2019)MacrophagesReduced TNF-α by 50%
Wang et al. (2020)Human fibroblastsDecreased IL-6 levels significantly

Antidiabetic Properties

Research indicates that eriodictyol may improve insulin sensitivity and lower blood glucose levels. It acts as an inhibitor of aldose reductase, an enzyme involved in diabetic complications.

StudyModelResult
Chen et al. (2021)Diabetic ratsReduced blood glucose by 30%
Liu et al. (2023)In vitroIC50 against aldose reductase = 4.21 µM

The biological activities of eriodictyol are attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : Eriodictyol enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
  • Antidiabetic Mechanism : Eriodictyol modulates glucose metabolism through AMPK activation and improves insulin signaling pathways.

Eriodictyol in Diabetes Management

A clinical study conducted by Zhang et al. (2022) assessed the effects of eriodictyol supplementation in patients with type 2 diabetes. The study reported a significant reduction in HbA1c levels after 12 weeks of treatment, indicating improved glycemic control.

Neuroprotective Effects

In a study by Park et al. (2020), eriodictyol was found to protect neuronal cells from apoptosis induced by oxidative stress. The compound enhanced cell viability and reduced markers of neuroinflammation.

Q & A

Basic Question: What methods are recommended for confirming the stereochemical configuration of (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol?

Methodological Answer:
To resolve stereochemistry, use nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, to analyze coupling constants and nuclear Overhauser effects (NOEs) that differentiate axial/equatorial substituents. X-ray crystallography is definitive for absolute configuration determination, as seen in studies of structurally similar flavonoids . Computational methods (e.g., density functional theory) can predict preferred conformers and validate experimental data .

Basic Question: How can researchers assess the purity of this compound during isolation?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is standard. Use a C18 reverse-phase column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. Thin-layer chromatography (TLC) with vanillin-sulfuric acid staining can provide rapid qualitative purity checks. Quantitative analysis via 1H^{1}\text{H}-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective .

Advanced Question: What synthetic strategies address challenges in introducing multiple hydroxyl groups while preserving stereochemical integrity?

Methodological Answer:
Employ orthogonal protecting groups (e.g., acetyl, benzyl) during synthesis to prevent undesired oxidation or side reactions. A cascade [3,3]-sigmatropic rearrangement, as demonstrated in benzofuran-derived natural products, can efficiently construct the benzopyran core while controlling stereochemistry . Post-synthesis deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups) ensures hydroxyl group regeneration without racemization .

Advanced Question: How should researchers address contradictory data regarding the compound’s stability under varying pH conditions?

Methodological Answer:
Design controlled stability studies using buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at timed intervals. Kinetic modeling (e.g., Arrhenius plots) can extrapolate stability under different temperatures. For pH-sensitive hydroxyl groups, consider derivatization (e.g., methylation) to stabilize the compound during analysis. Replicate conflicting studies with standardized protocols to isolate variables like dissolved oxygen or light exposure .

Advanced Question: How can physical properties (e.g., melting point, solubility) be determined if experimental data are unavailable?

Methodological Answer:
Use differential scanning calorimetry (DSC) to measure melting points with <1 mg of sample. For solubility, employ the shake-flask method: dissolve the compound in buffered solutions, filter, and quantify saturation via UV spectroscopy. Computational tools like COSMO-RS predict solubility parameters based on molecular descriptors when experimental data are lacking .

Advanced Question: What methodologies are recommended for ecotoxicological profiling of this compound?

Methodological Answer:
Follow OECD guidelines for acute toxicity testing using Daphnia magna (water flea) or Danio rerio (zebrafish). Measure LC50_{50} values via static or flow-through systems. For chronic effects, assess biodegradability using OECD 301F (manometric respirometry) and bioaccumulation potential via octanol-water partition coefficients (log KowK_{\text{ow}}) calculated using HPLC retention times .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
Systematically modify hydroxyl group positions (e.g., methylation, glycosylation) and evaluate antioxidant capacity via DPPH or ABTS assays. Use molecular docking to predict interactions with target enzymes (e.g., cyclooxygenase-2). Compare in vitro results with in silico predictions to identify key pharmacophores. For flavonoid analogs, prioritize substituents at C-3' and C-4' for enhanced radical scavenging .

Advanced Question: What experimental designs mitigate artifacts in photodegradation studies of this compound?

Methodological Answer:
Use quartz reactors with monochromatic light sources (e.g., 365 nm UV) to control irradiation intensity. Include dark controls to distinguish thermal vs. photolytic degradation. Analyze degradation products via LC-MS/MS and compare with computational fragmentation patterns (e.g., Mass Frontier software). Stabilize samples with antioxidants (e.g., ascorbic acid) to minimize auto-oxidation .

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